Mellein
Overview
Description
Mellein is a naturally occurring dihydroisocoumarin, a type of phenolic compound. It is produced by various organisms, including fungi, plants, insects, and bacteria.
Mechanism of Action
Target of Action
Mellein, also known as Ochracin, is a dihydroisocoumarin, a phenolic compound primarily produced by the mold species Aspergillus ochraceus . The primary targets of this compound are plant tissues, particularly those of soybean plants exhibiting symptoms of charcoal rot . The compound induces local necrosis in roots, which allows the entry of hyphae of the fungal pathogen Macrophomina phaseolina .
Mode of Action
This compound interacts with its targets by inducing local necrosis in roots, which facilitates the entry of hyphae of the fungal pathogen Macrophomina phaseolina . This interaction results in changes in the plant tissues, leading to symptoms of charcoal rot .
Biochemical Pathways
It is known that this compound is a secondary metabolite of certain fungi, plants, insects, and bacteria . The pathways that could be involved in this compound biosynthesis are discussed, along with the enzymes and genes involved .
Pharmacokinetics
It is known that this compound is produced in culture by macrophomina phaseolina isolates from soybean plants
Result of Action
The result of this compound’s action is the induction of phytotoxic symptoms in soybean seedlings, including chlorosis, necrosis, wilting, and death .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the production of this compound by Macrophomina phaseolina isolates from soybean plants is influenced by the culture conditions
Biochemical Analysis
Biochemical Properties
Mellein interacts with several enzymes, proteins, and other biomolecules, contributing to its biochemical properties. It is a secondary metabolite belonging to the class of polyketides . This compound has demonstrated strong fungicidal and herbicidal activity, and to a lesser extent, algicidal and antibacterial activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to induce local necrosis in roots, allowing the entry of hyphae of the fungal pathogen Macrophomina phaseolina .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with biomolecules at the molecular level. For instance, it has been shown to have good binding interactions with the proteins of Xanthomonas sp., reducing its pathogenicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. The pathways that could be involved in this compound biosynthesis have been discussed, along with the enzymes and genes involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mellein can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxyphenylacetic acid derivatives can yield this compound. The reaction typically requires a catalyst and specific temperature conditions to proceed efficiently .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using fungi such as Aspergillus ochraceus. The fungi are cultured under controlled conditions to produce this compound, which is then extracted and purified. This method is preferred for large-scale production due to its cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
Mellein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield dihydro derivatives. Sodium borohydride is often used as a reducing agent.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.
Major Products Formed
The major products formed from these reactions include hydroxylated this compound, dihydrothis compound, and various substituted derivatives.
Scientific Research Applications
Mellein has a wide range of scientific research applications:
Chemistry: this compound is used as a building block in the synthesis of more complex organic molecules.
Biology: this compound exhibits antifungal, antibacterial, and herbicidal activities.
Medicine: this compound and its derivatives have shown potential as therapeutic agents due to their biological activities.
Industry: this compound is used in the production of natural pesticides and fungicides.
Comparison with Similar Compounds
Mellein is often compared with other dihydroisocoumarins, such as 4-hydroxythis compound and 6-methoxythis compound. These compounds share similar structures but differ in their functional groups, leading to variations in their biological activities. For example, 6-methoxythis compound is known for its bitterness in carrots, while 4-hydroxythis compound has distinct antifungal properties .
List of Similar Compounds
- 4-Hydroxythis compound
- 6-Methoxythis compound
- Hydrangenol
- Coumarin
- Isochroman-1-one
This compound’s unique combination of biological activities and structural features makes it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWILGNNWGSNMPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC=C2)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891794 | |
Record name | Mellein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-93-7, 17397-85-2 | |
Record name | 3,4-Dihydro-8-hydroxy-3-methylisocoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1200-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ochracin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mellein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Mellein?
A1: this compound exhibits diverse biological activities, including:
- Phytotoxicity: It displays phytotoxic effects on various plants, causing symptoms like necrosis, wilting, and reduced growth. [, , , , , , , , , , ]
- Antimicrobial Activity: It demonstrates activity against various bacteria and fungi. [, , , , , , , , ]
- Larvicidal Activity: Studies indicate larvicidal activity against mosquito species like Aedes aegypti. []
- Inhibition of Sirtuin Activity: this compound and its derivative, 5-methylthis compound, inhibit the histone deacetylase activity of fungal Sirtuin A (SirA). []
Q2: How does this compound exert its phytotoxic effects?
A2: While the exact mechanisms are still under investigation, studies suggest this compound may contribute to plant cell death by:
- Disrupting cellular respiration: It reduces CO2 net assimilation in wheat seedlings. []
- Interfering with plant defenses: It disrupts jasmonic acid/ethylene-dependent defenses in grapevine. []
- Synergistic action with other toxins: Its phytotoxic effect may be amplified in conjunction with other metabolites produced by the same fungi. [, , ]
Q3: How does (R)-(-)-mellein, a specific enantiomer of this compound, contribute to the survival of the parasitoid wasp Ampulex compressa?
A3: Ampulex compressa larvae secrete (R)-(-)-mellein, which inhibits the growth of harmful bacteria, like Serratia marcescens, protecting the larvae and their food source (American cockroach) from microbial degradation. [, ]
Q4: Does this compound play a direct role in the pathogenicity of fungi on plants?
A4: The role of this compound in fungal pathogenicity is complex and may vary depending on the fungal species and host plant. Some studies suggest it might play a quantitative role, while others indicate that it may not be essential for pathogenicity. [, ] Further research is needed to fully elucidate its specific role in disease development.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C10H10O3, and its molecular weight is 178.18 g/mol. [, , ]
Q6: What spectroscopic techniques are useful for characterizing this compound?
A6: Various spectroscopic methods are employed for this compound's structural elucidation, including:
- Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, DEPT-135°, and 2D NMR techniques like COSY, HMQC, HMBC, and NOESY provide detailed information about the hydrogen and carbon framework. [, , , , , , , ]
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESIMS) helps determine the molecular formula and identify fragmentation patterns. [, , , , , ]
- Infrared Spectroscopy (FT-IR): Provides information about functional groups present in the molecule. []
- Electronic Circular Dichroism (ECD): Useful for determining the absolute configuration of chiral this compound derivatives. [, ]
Q7: What is the biosynthetic origin of this compound?
A7: this compound is biosynthesized via the polyketide pathway. Studies using 13C-labeled acetate feeding experiments in fungi and insects have confirmed its polyketide origin. [, ]
Q8: Which enzymes are involved in this compound biosynthesis?
A8: A partially reducing iterative polyketide synthase (PR-PKS) has been identified as the key enzyme responsible for this compound biosynthesis in the wheat pathogen Parastagonospora nodorum. This enzyme catalyzes the formation of (R)-mellein from acetate units. []
Q9: Are there any genetic studies on this compound biosynthesis?
A9: Yes, the gene encoding the PR-PKS responsible for (R)-mellein synthesis in P. nodorum, designated SNOG_00477 (SN477), has been identified and disrupted. The resulting mutant lost the ability to produce (R)-mellein, confirming the gene's role in its biosynthesis. []
Q10: How do structural modifications affect the biological activity of this compound?
A10: Structural modifications significantly influence this compound's biological activity.
- Hydroxyl Group at C-4: Presence and stereochemistry of the hydroxyl group at the C-4 position impact phytotoxicity. [, , ]
- Methoxy Group at C-6: Affects both phytotoxicity and antifungal activity. [, ]
- Side Chain Variations: Modifications to the alkyl side chain at the C-3 position can alter biological activity. [, ]
Q11: Have any synthetic analogues of this compound been developed?
A11: While the provided research focuses on natural this compound and its derivatives, synthetic efforts have been made. For example, 8-methoxy-3-tridecyl-3,4-dihydroisocoumarin, a this compound analogue, was synthesized using anacardic acid from cashew nut shell liquid. []
Q12: How is this compound extracted and purified from fungal cultures?
A12:
- Extraction: Typically involves solvent extraction of fungal culture filtrates using organic solvents like ethyl acetate. [, , , ]
- Purification: Purification strategies include various chromatographic techniques like column chromatography (silica gel, RP-18) and high-performance liquid chromatography (HPLC). [, , , , , ]
Q13: What analytical methods are used to quantify this compound?
A13: Quantitative analysis of this compound often employs:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is used for both qualitative and quantitative analysis of this compound in various matrices, including fungal cultures, plant tissues, and insect secretions. [, , , , ]
- Gas Chromatography-Mass Spectrometry (GC/MS): Effective for analyzing volatile this compound and its presence in complex biological samples like insect secretions. [, ]
Q14: What is the known toxicity profile of this compound?
A14: While this compound exhibits various biological activities, its toxicity profile requires further investigation. Studies suggest it might possess some cytotoxic effects, but detailed toxicological data, particularly regarding long-term effects, are limited in the provided research. [, ]
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